REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[ClH:10].[CH3:11]O>>[ClH:10].[NH2:1][C:2]([CH2:8][CH3:9])([CH2:6][CH3:7])[C:3]([O:5][CH3:11])=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h, during which time it
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After 24 h at reflux
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
the cooled mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)OC)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |